

An In-depth Technical Guide to 5-(4-Bromophenyl)-1,3-oxazole

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)-1,3-oxazole

Cat. No.: B1272755

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CAS Number: 72571-06-3

This technical guide provides a comprehensive overview of **5-(4-Bromophenyl)-1,3-oxazole**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis methodologies, spectroscopic data, and its applications in the synthesis of biologically active molecules, with a particular focus on its relevance as a scaffold for tyrosinase inhibitors.

Chemical and Physical Properties

5-(4-Bromophenyl)-1,3-oxazole is a solid heterocyclic compound featuring a central oxazole ring substituted with a 4-bromophenyl group. This substitution pattern provides a valuable scaffold for further chemical modifications, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of **5-(4-Bromophenyl)-1,3-oxazole**

Property	Value	Reference(s)
CAS Number	72571-06-3	
Molecular Formula	C ₉ H ₆ BrNO	
Molecular Weight	224.05 g/mol	
Appearance	Solid	
Melting Point	78-80 °C	
Boiling Point	315.8 °C at 760 mmHg	
Density	1.524 g/cm ³	
Flash Point	144.8 °C	
InChI Key	FEBCQOHEPVLTLY- UHFFFAOYSA-N	
SMILES	BrC1CCC(CC1)-C2CNC=O2	

Synthesis Methodologies

The synthesis of 5-aryl-1,3-oxazoles can be achieved through several established methods in organic chemistry. Two prominent and adaptable methods for the synthesis of **5-(4-Bromophenyl)-1,3-oxazole** are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.

Experimental Protocol 1: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This method is advantageous due to its relatively mild conditions and the commercial availability of the starting materials.

Reaction Scheme:

Materials:

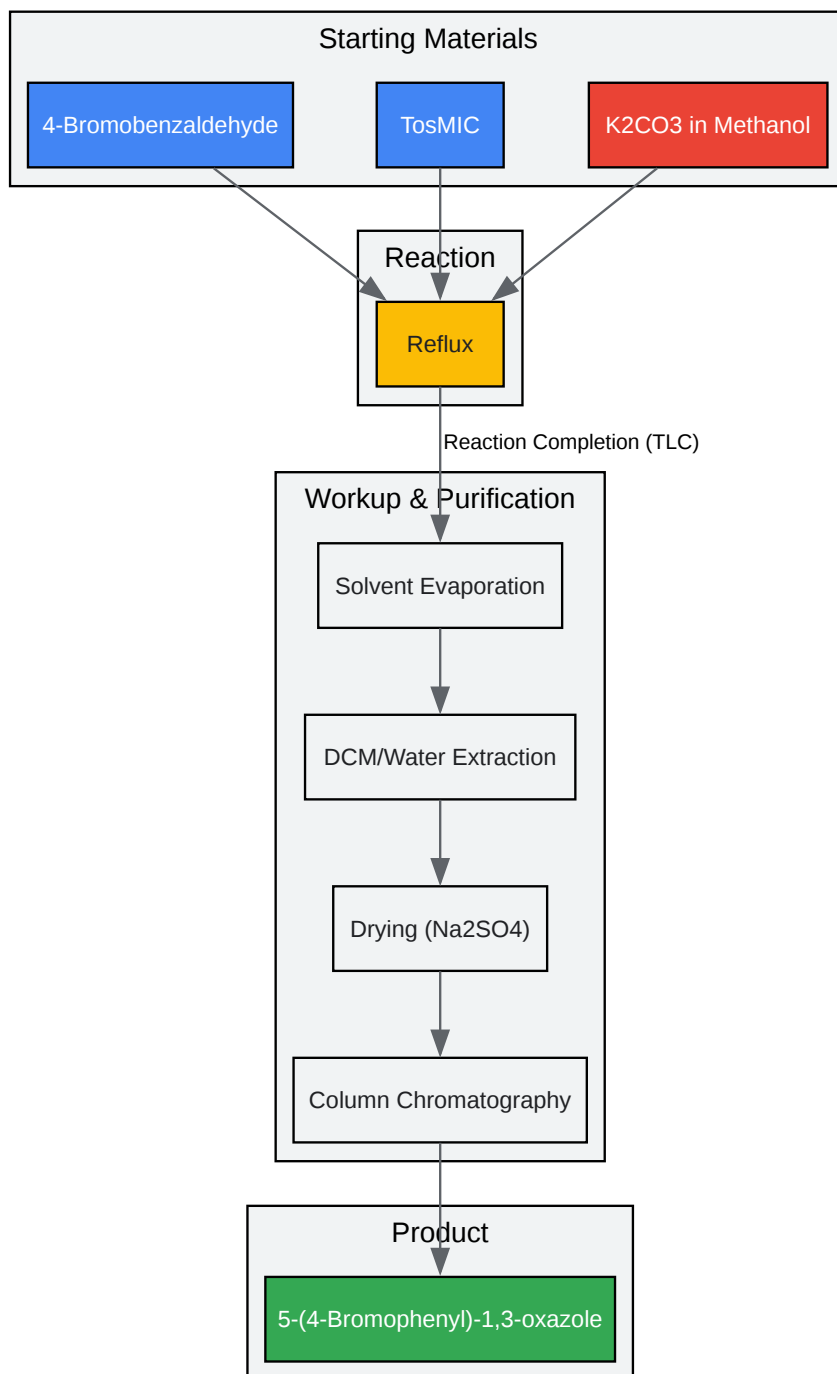
- 4-Bromobenzaldehyde

- Tosylmethyl isocyanide (TosMIC)
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 4-bromobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (1.5 eq).
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Partition the residue between dichloromethane and water.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield **5-(4-Bromophenyl)-1,3-oxazole**.

Experimental Workflow: Van Leusen Oxazole Synthesis

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Caption: Van Leusen Synthesis Workflow.

Experimental Protocol 2: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for oxazole formation involving the cyclodehydration of a 2-acylamino-ketone precursor.

Reaction Scheme:

Materials:

- 2-Acylamino-1-(4-bromophenyl)ethan-1-one (can be prepared from 2-amino-1-(4-bromophenyl)ethan-1-one and an acylating agent)
- Phosphorus oxychloride (POCl_3) or Sulfuric Acid (H_2SO_4)
- Anhydrous solvent (e.g., Dioxane or Toluene)
- Sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (EtOAc)
- Water (H_2O)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve the 2-acylamino-1-(4-bromophenyl)ethan-1-one (1.0 eq) in an anhydrous solvent.
- Slowly add the cyclodehydrating agent (e.g., POCl_3 , 1.2 eq) to the solution at 0 °C.
- Heat the reaction mixture to reflux and monitor by TLC.
- After completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate.

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product via recrystallization or column chromatography to obtain **5-(4-Bromophenyl)-1,3-oxazole**.

Spectroscopic Data

Detailed experimental spectroscopic data for **5-(4-Bromophenyl)-1,3-oxazole** is crucial for its unambiguous identification and characterization. The following tables summarize the expected and reported spectral data for this compound and its close analogs.

Table 2: ¹H NMR Spectral Data

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference(s)
H-2 (oxazole)	~8.0-8.2	s	-	(analog)
H-4 (oxazole)	~7.5-7.7	s	-	(analog)
Ar-H (ortho to oxazole)	~7.6-7.8	d	~8.5	(analog)
Ar-H (meta to oxazole)	~7.5-7.7	d	~8.5	(analog)

Table 3: ¹³C NMR Spectral Data

Carbon	Chemical Shift (δ , ppm)	Reference(s)
C-2 (oxazole)	~150-152	(analog)
C-4 (oxazole)	~122-124	(analog)
C-5 (oxazole)	~148-150	(analog)
C-ipso (Ar)	~128-130	(analog)
C-ortho (Ar)	~126-128	(analog)
C-meta (Ar)	~132-134	(analog)
C-para (Ar-Br)	~123-125	(analog)

Table 4: IR and Mass Spectrometry Data

Technique	Key Peaks / m/z	Interpretation	Reference(s)
IR (KBr, cm^{-1})	~1600, 1480, 1070, 830	C=N stretch, C=C stretch (aromatic), C-O-C stretch, C-H out-of-plane bend	(analog)
Mass Spec (ESI-MS)	224/226 $[\text{M}+\text{H}]^+$	Molecular ion peak (isotopic pattern for Br)	(predicted)

Applications in Drug Discovery and Development

The **5-(4-bromophenyl)-1,3-oxazole** scaffold is a valuable building block in medicinal chemistry due to the prevalence of the oxazole ring in numerous biologically active compounds. The presence of the bromine atom on the phenyl ring allows for further functionalization through various cross-coupling reactions, such as the Suzuki coupling, enabling the synthesis of diverse libraries of compounds for drug discovery.

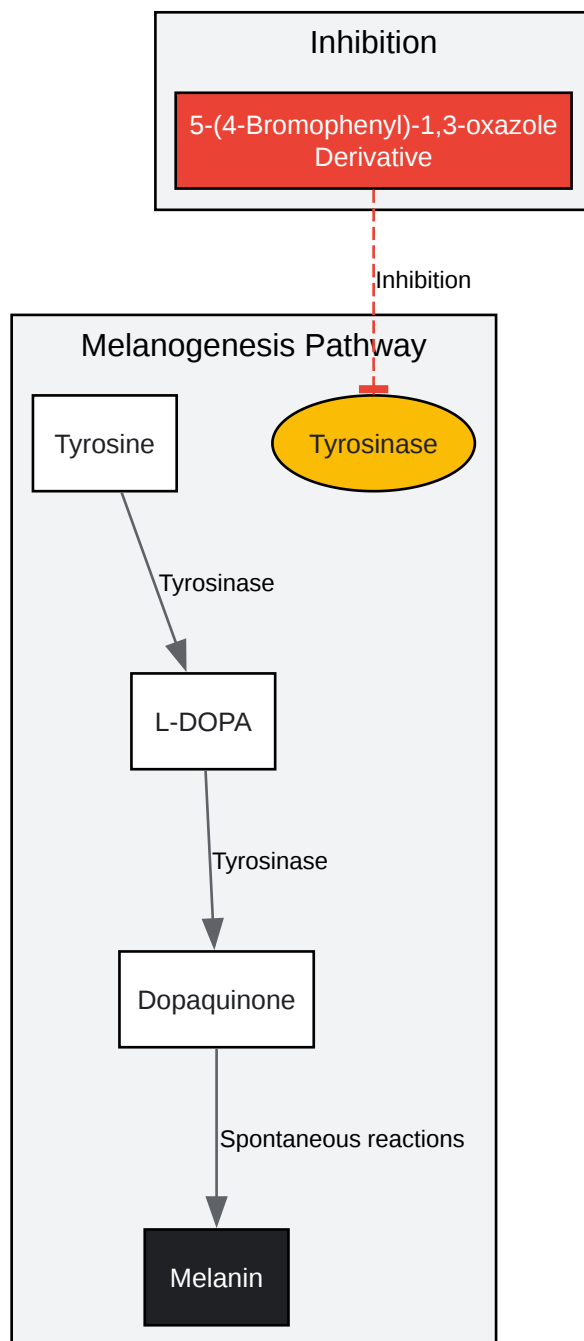
Derivatives of brominated aryl oxazoles and oxadiazoles have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Role as a Tyrosinase Inhibitor Scaffold

A significant application of this structural motif is in the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders and for cosmetic skin-lightening applications. A notable example is the derivative 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine, which has been identified as a potent tyrosinase inhibitor, more potent than the standard inhibitor L-mimosine. The 5-(4-bromophenyl) moiety is a key feature in the design of these inhibitors.

The mechanism of tyrosinase inhibition often involves the chelation of the copper ions in the enzyme's active site or acting as a competitive or non-competitive inhibitor. The inhibition of tyrosinase disrupts the melanin synthesis pathway.

Tyrosinase-Mediated Melanin Synthesis and Inhibition Pathway

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Caption: Tyrosinase Inhibition Pathway.

Safety Information

5-(4-Bromophenyl)-1,3-oxazole is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers working with **5-(4-Bromophenyl)-1,3-oxazole**. Further experimental validation of the presented data is recommended for specific research applications.

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